

Mubritinib total synthesis Friedel-Crafts acylation

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Compound Focus: Mubritinib

CAS No.: 366017-09-6

Cat. No.: S547949

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Synthesis Route and Key Steps

The total synthesis of **Mubritinib** is a concise five-step process. The table below summarizes the key stages involved [1] [2].

Step	Reaction Type	Key Function / Outcome
1	Friedel-Crafts Acylation	Constructs core skeleton; initial carbon-carbon bond formation on aromatic system
2	Click Reaction	Builds triazole ring system
3	Reduction	Alters functional groups (e.g., nitro, carbonyl reduction) for subsequent cyclization
4	Bredereck Oxazole Synthesis	Forms oxazole ring; key heterocycle construction
5	Demethylation	Final functional group manipulation to yield active Mubritinib

This synthetic route is noted for its improved overall yield and reduced number of steps compared to previous methods, making it more suitable for potential industrial-scale production [1].

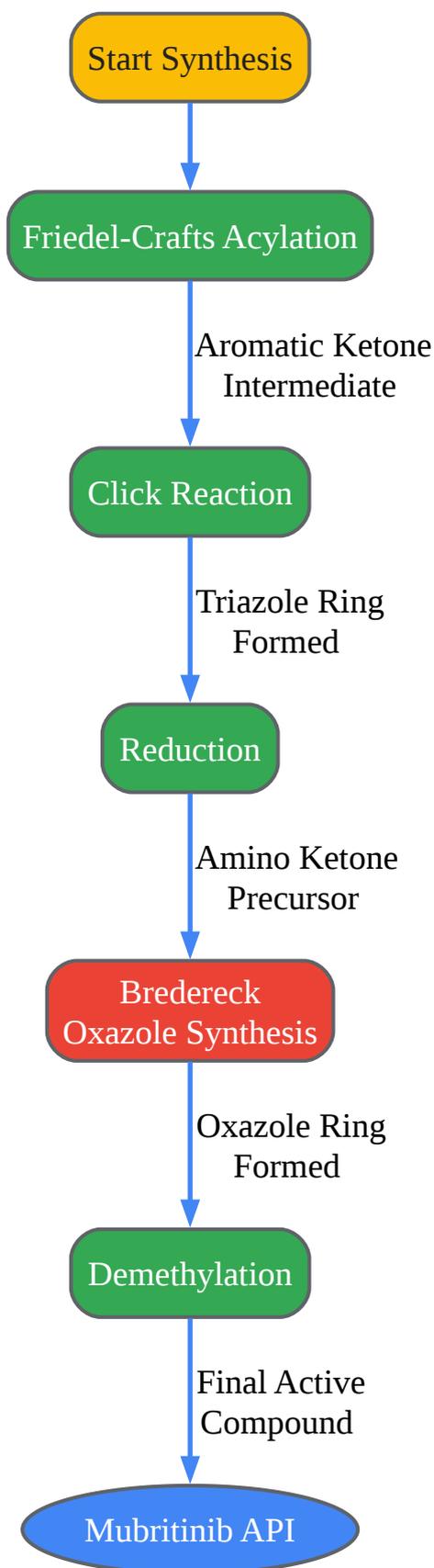
Detailed Methodology for Friedel-Crafts Acylation

While a full public protocol is not available in the searched literature, the Friedel-Crafts acylation is a key first step in constructing the core skeleton of the molecule. Here is a generalized procedure for such a reaction in this context:

- **Objective:** To form a carbon-carbon bond between an aromatic ring and an acyl chloride, creating an aryl ketone that serves as a foundational intermediate.
- **Reagents:**
 - **Aromatic Substrate:** An electron-rich aromatic compound (e.g., a substituted benzene derivative).
 - **Acylating Agent:** A specific acyl chloride (e.g., 4-(chlorosulfonyl)benzoyl chloride or similar).
 - **Lewis Acid Catalyst:** Anhydrous Aluminum Chloride (AlCl_3) is typically used.
 - **Solvent:** Anhydrous dichloromethane (DCM) or 1,2-dichloroethane.
- **Procedure:**
 - Set up a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add the solvent and the Lewis acid catalyst.
 - Cool the mixture to 0°C using an ice bath.
 - Slowly add a solution of the acyl chloride in anhydrous solvent, followed by the dropwise addition of the aromatic substrate.
 - Allow the reaction to warm to room temperature and stir for several hours (reaction completion can be monitored by TLC).
 - Quench the reaction carefully by pouring it onto a mixture of ice and dilute hydrochloric acid.
 - Extract the product with an organic solvent (e.g., DCM), wash the combined organic layers with water and brine, and dry over an anhydrous salt like MgSO_4 .
 - Purify the crude product via recrystallization or column chromatography to obtain the desired ketone.

Experimental Workflow and Relationship Visualization

The following diagram illustrates the logical sequence and relationships between the key stages in the total synthesis of **Mubritinib**, from initial acylation to the final demethylation step.



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This workflow shows how Friedel-Crafts acylation creates the initial intermediate, followed by sequential reactions to build triazole and oxazole rings, culminating in the final active compound [1].

Key Synthesis Features and Applications

- **Key Advantages:** The primary strengths of this synthetic route are its conciseness (only five steps), practicality, and improved yield, which are crucial for scaling up production [1].
- **Repurposing and Mechanism: Mubritinib** was initially developed as a HER2 inhibitor but has since been investigated for other applications. Recent studies show it acts as an inhibitor of mitochondrial electron transport chain **Complex I**, leading to increased ROS levels and apoptosis in cancer cells like non-small cell lung cancer (NSCLC) and certain types of acute myeloid leukemia (AML) [3] [4]. This mechanism is also explored in combination therapy with cisplatin to overcome chemoresistance [3].

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